Fmoc-3,4,5-trifluoro-D-phenylalanine

Description

Chemical Identity and Systematic Nomenclature

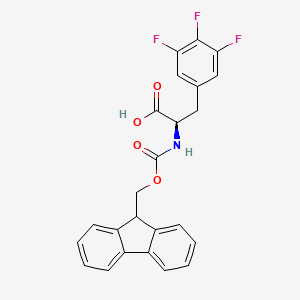

Fmoc-3,4,5-trifluoro-D-phenylalanine, systematically named as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3,4,5-trifluorophenyl)propanoic acid, represents a sophisticated molecular architecture that integrates multiple functional elements essential for modern peptide chemistry. The compound bears the Chemical Abstracts Service registry number 205526-31-4, providing a unique identifier that facilitates unambiguous communication within the scientific community. The molecular formula C24H18F3NO4 reflects the complex structure that encompasses 24 carbon atoms, 18 hydrogen atoms, three fluorine atoms, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 441.4 grams per mole.

The systematic nomenclature reveals the stereochemical configuration of this amino acid derivative, with the (2R) designation indicating the D-configuration at the alpha carbon, distinguishing it from its L-enantiomer counterpart. This stereochemical specificity is crucial for biological activity and protein folding considerations. The compound also carries the MDL number MFCD00797584, which serves as an additional database identifier for comprehensive chemical information systems. The IUPAC nomenclature emphasizes the structural complexity, highlighting the 9H-fluoren-9-ylmethoxycarbonyl protecting group attached to the amino nitrogen and the 3,4,5-trifluorophenyl substitution pattern on the aromatic ring.

| Property | Value |

|---|---|

| Molecular Formula | C24H18F3NO4 |

| Molecular Weight | 441.4 g/mol |

| CAS Registry Number | 205526-31-4 |

| MDL Number | MFCD00797584 |

| Stereochemistry | (2R)-configuration |

| Optical Rotation | D= +42 ± 3° (C=1 in DMF) |

The structural architecture of this compound incorporates several distinctive features that contribute to its utility in synthetic chemistry. The 9-fluorenylmethoxycarbonyl protecting group serves as a base-labile amino protecting moiety, enabling selective deprotection under mild alkaline conditions during peptide synthesis protocols. The trifluoromethyl substitution pattern on positions 3, 4, and 5 of the phenyl ring creates a highly electronegative environment that significantly alters the electronic properties of the aromatic system. This fluorination pattern enhances the lipophilicity of the molecule while simultaneously providing unique spectroscopic signatures for analytical characterization and biological tracking applications.

Historical Development of Fluorinated Amino Acid Derivatives

The development of fluorinated amino acid derivatives represents a relatively recent advancement in organic chemistry, emerging from the recognition that fluorine atoms could profoundly modify the biological and physicochemical properties of biomolecules. The historical trajectory of fluorinated amino acids began with the discovery that despite their extreme rarity in nature, these compounds possess extraordinary potential for protein engineering applications. Research conducted over the past several decades has revealed that only one naturally occurring fluorinated amino acid, 4-fluoro-L-threonine, exists in biological systems, making the synthetic development of fluorinated amino acid derivatives particularly significant for expanding the chemical toolkit available to researchers.

The evolution of fluorinated amino acid chemistry gained momentum through advances in fluorination methodologies and protective group strategies. Early research demonstrated that the introduction of fluorine atoms into amino acid structures could enhance protein stability, alter folding characteristics, and modify biological activity profiles. The development of the 9-fluorenylmethoxycarbonyl protecting group strategy revolutionized solid-phase peptide synthesis by providing a base-labile alternative to acid-labile protecting groups, enabling more efficient and selective synthetic protocols. This technological advancement created the foundation for incorporating non-canonical amino acids, including fluorinated derivatives, into synthetic peptides and proteins.

The synthesis of fluorinated amino acids has evolved through multiple strategic approaches, each addressing specific synthetic challenges associated with carbon-fluorine bond formation. Nucleophilic fluorination methods employ reagents such as diethylaminosulfur trifluoride and morpholinosulfur trifluoride to introduce fluorine atoms through substitution reactions, although these approaches often compete with elimination and rearrangement pathways. Electrophilic fluorination strategies utilize reagents like N-fluorobenzensulfonimide and Selectfluor to introduce fluorine atoms into electron-rich aromatic systems through electrophilic aromatic substitution mechanisms. Metal-catalyzed fluorination approaches have emerged as powerful tools for site-selective fluorine introduction, particularly through palladium-catalyzed processes that enable precise control over substitution patterns.

The historical development of 3,4,5-trifluorophenylalanine derivatives specifically reflects advances in synthetic methodology that enable the preparation of polysubstituted aromatic systems. The trifluoro substitution pattern represents a significant synthetic challenge due to the requirement for multiple carbon-fluorine bond formations while maintaining selectivity for the desired regioisomer. Photocatalytic and radical fluorination methods have contributed to the accessibility of such complex fluorinated structures, employing visible-light-promoted reactions to achieve selective functionalization of benzylic positions on phenylalanine-like residues.

Role in Modern Peptide Chemistry and Drug Discovery

This compound has established itself as a critical component in contemporary peptide chemistry and drug discovery programs, where its unique properties enable the development of peptides and proteins with enhanced therapeutic potential. The compound serves as a key building block in solid-phase peptide synthesis protocols, allowing researchers to incorporate fluorinated amino acids that dramatically enhance the stability and bioactivity of resulting peptides. The trifluoromethyl substitution pattern provides distinctive advantages in medicinal chemistry applications, where the electronegative fluorine atoms can improve pharmacokinetic properties of drug candidates through enhanced metabolic stability and altered distribution characteristics.

In drug development applications, the incorporation of this compound into peptide therapeutics addresses several fundamental challenges associated with peptide-based drugs. The fluorinated aromatic system increases lipophilicity, potentially improving membrane permeability and oral bioavailability compared to non-fluorinated analogs. The unique electronic properties conferred by the trifluoro substitution pattern can enhance binding affinity to target proteins through specific electrostatic interactions and altered conformational preferences. Research has demonstrated that fluorinated peptides often exhibit improved resistance to proteolytic degradation, extending their biological half-lives and reducing the frequency of administration required for therapeutic efficacy.

The application of this compound extends to bioconjugation processes, where its functional groups facilitate the attachment of biomolecules to peptides for targeted drug delivery and diagnostic applications. The 9-fluorenylmethoxycarbonyl protecting group enables precise control over coupling reactions during peptide assembly, while the fluorinated aromatic system provides unique spectroscopic signatures that facilitate analytical monitoring and biological tracking. Research in neuroscience applications has particularly benefited from the incorporation of fluorinated phenylalanine derivatives, where these compounds serve as building blocks for peptide ligands targeting receptors involved in neurological pathways.

Modern peptide chemistry applications have leveraged the conformational effects of fluorinated amino acids to control secondary and tertiary protein structures. The presence of multiple fluorine atoms on the aromatic ring creates distinctive steric and electronic environments that influence the preferred conformations of peptide backbones and side chain orientations. Studies have shown that fluorinated amino acids can stabilize specific secondary structures, such as alpha-helices and beta-sheets, through favorable electrostatic interactions and reduced conformational flexibility. These conformational constraints can enhance the biological activity of peptide therapeutics by preorganizing active conformations and reducing entropic penalties associated with target binding.

| Application Area | Specific Benefits | Research Focus |

|---|---|---|

| Peptide Synthesis | Enhanced stability and bioactivity | Solid-phase synthesis protocols |

| Drug Development | Improved pharmacokinetic properties | Metabolic stability enhancement |

| Bioconjugation | Facilitated biomolecule attachment | Targeted delivery systems |

| Neuroscience Research | Peptide ligand synthesis | Neurological pathway investigation |

| Structural Biology | Conformational control | Secondary structure stabilization |

The integration of fluorinated amino acids into protein engineering strategies has revealed their capacity to enhance thermal stability and resistance to chemical denaturation. Structural studies of highly fluorinated proteins demonstrate that fluorinated residues can be accommodated within protein structures with minimal perturbation, despite their larger volume compared to non-fluorinated analogs. The enhanced stability appears to result from increased buried hydrophobic surface area rather than specific fluorous interactions between fluorinated side chains. This understanding has informed rational design approaches for developing proteins with improved stability profiles for biotechnological and therapeutic applications.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3NO4/c25-19-9-13(10-20(26)22(19)27)11-21(23(29)30)28-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21H,11-12H2,(H,28,31)(H,29,30)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMUACAZWGQRRL-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101160474 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4,5-trifluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101160474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-31-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4,5-trifluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4,5-trifluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101160474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis often begins with 3,4,5-trifluorophenylalanine or its derivatives.

- The amino acid is then protected at the amino group using the Fmoc protecting group , which is essential for solid-phase peptide synthesis.

- The D-enantiomer is obtained either by chiral resolution or asymmetric synthesis methods.

Palladium-Catalyzed Cross-Coupling

A common method involves the coupling of a zincate derived from Fmoc-3-iodo-D-alanine methyl ester with trifluorinated aryl sulfonate esters under palladium catalysis. This reaction proceeds under mild conditions (65–70 °C) in a THF/DMAC solvent mixture and uses catalysts such as Pd(PPh3)2Cl2 and reducing agents like DIBAL. The resulting protected amino acid esters are subsequently hydrolyzed under alkaline conditions to yield the free amino acid derivatives.

Erlenmeyer Azalactone Method

This method synthesizes fluorinated phenylalanines via a multicomponent reaction of an aldehyde, acetylglycine, and acetic anhydride to form an azalactone intermediate. Basic hydrolysis followed by catalytic hydrogenation yields racemic fluorinated phenylalanines, which are then resolved enzymatically to obtain the D-enantiomer with high enantiomeric excess (>99.5% ee).

Chiral Auxiliary and Ni(II) Complex Method

For large-scale synthesis of fluorinated amino acids, a chiral auxiliary approach is employed. The method involves:

- Formation of a Ni(II) complex with a glycine Schiff base.

- Alkylation with trifluoroalkyl iodides under basic conditions.

- Disassembly of the complex to reclaim the chiral auxiliary and isolate the amino acid.

- In situ Fmoc protection of the amino group.

This method has been successfully applied to similar fluorinated amino acids and can be adapted for this compound to achieve high purity and scalability.

Protection with Fmoc Group

The Fmoc group is introduced typically by reacting the free amino acid with 9-fluorenylmethoxycarbonyl chloride or related reagents under basic conditions. The Fmoc protection is critical for compatibility with solid-phase peptide synthesis protocols. The protected amino acid is purified by chromatography or crystallization to ensure high purity (>98% by HPLC).

Summary Table of Preparation Methods

Research Findings and Considerations

- The palladium-catalyzed cross-coupling approach is versatile for introducing fluorinated groups on phenylalanine derivatives with good stereochemical control.

- Enzymatic resolution following azalactone synthesis provides excellent enantiomeric excess but may be less practical for large-scale production.

- The chiral auxiliary method with Ni(II) complexes offers a robust route for large-scale preparation with the advantage of auxiliary recovery, which is economically beneficial.

- The Fmoc protection is routinely achieved with high purity, making the compound suitable for peptide synthesis applications.

- The choice of method depends on the scale, desired enantiomeric purity, and available resources.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

Reduction: Reduction reactions may target the trifluorophenyl group, potentially converting it to a less fluorinated derivative.

Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.

Reduction: Reduced derivatives of the trifluorophenyl group.

Substitution: Substituted derivatives of the trifluorophenyl group.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3,4,5-trifluoro-D-phenylalanine is predominantly used as a building block in SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection and facilitates the sequential addition of amino acids to form peptides with high purity and yield. The incorporation of trifluorinated amino acids enhances the stability and bioactivity of the resultant peptides, making them more resistant to enzymatic degradation .

| Feature | Description |

|---|---|

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) |

| Protecting Group | Fmoc |

| Benefits | High stability, resistance to degradation |

Drug Development

Pharmacokinetic Enhancement

The trifluoromethyl group present in this compound significantly influences the pharmacokinetic properties of drug candidates. This modification can improve lipophilicity and metabolic stability, which are critical for the efficacy and safety profiles of therapeutic agents. Researchers are leveraging this compound to design novel drugs with enhanced bioavailability .

Bioconjugation

Targeted Drug Delivery Systems

The functional groups in this compound facilitate bioconjugation processes, allowing for the attachment of various biomolecules to peptides. This capability is crucial in developing targeted drug delivery systems that can enhance therapeutic outcomes while minimizing side effects. Bioconjugates can be tailored for specific cellular targets or disease markers .

Neuroscience Research

Peptide Ligands for Receptors

In neuroscience, this compound is applied in synthesizing peptide ligands that interact with receptors involved in neurological pathways. These studies are pivotal for understanding neurodegenerative diseases and developing potential therapeutic strategies. The incorporation of fluorinated amino acids like this compound can modify receptor binding affinities and selectivities .

Case Study 1: Peptide Stability

A study demonstrated that peptides synthesized with this compound exhibited increased stability against proteolytic enzymes compared to their non-fluorinated counterparts. This stability is attributed to the steric hindrance provided by the trifluoromethyl group.

Case Study 2: Drug Efficacy

Research involving drug candidates designed with this fluorinated amino acid showed improved pharmacokinetic profiles in vivo. The modifications resulted in longer half-lives and enhanced tissue distribution compared to traditional compounds without fluorination.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. The trifluorophenyl group may interact with molecular targets through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Fmoc-Phenylalanine Derivatives

Structural and Electronic Differences

Fluorination patterns critically influence molecular interactions. For example:

- Fmoc-Phenylalanine (Fmoc-Phe): No fluorine substituents; relies on native π-π stacking and hydrogen bonding.

- Fmoc-3,4-Difluoro-D-Phenylalanine (Fmoc-3,4F-Phe) : Fluorines at 3- and 4-positions create localized electron-withdrawing effects, reducing π-π interaction strength compared to symmetrically substituted analogs .

- Fmoc-3,5-Difluoro-D-Phenylalanine (Fmoc-3,5F-Phe) : Symmetric fluorination at 3- and 5-positions strengthens π-π stacking due to balanced electron withdrawal, leading to tighter molecular packing .

Self-Assembly and Hydrogel Properties

Fluorination significantly impacts hydrogel mechanics and morphology:

- Fmoc-3,5F-Phe exhibits superior mechanical rigidity (G′ >50,000 Pa) due to symmetric fluorination enabling strong π-π interactions and dense fiber networks .

- Fmoc-3,4F-Phe forms less stable hydrogels (G′ = 4,800 Pa) with thicker, partially entangled fibers, attributed to asymmetric fluorine placement disrupting molecular alignment .

Biological Activity

Fmoc-3,4,5-trifluoro-D-phenylalanine (Fmoc-3,4,5-F-D-Phe) is a fluorinated derivative of the amino acid phenylalanine, characterized by three fluorine atoms positioned at the 3, 4, and 5 locations of its aromatic ring. This compound is primarily utilized in peptide synthesis and has garnered attention for its potential biological activities due to the unique properties imparted by the fluorination.

Fmoc-3,4,5-F-D-Phe has the molecular formula CHFNO and exists as a white to off-white crystalline solid. The presence of the Fmoc (fluorenylmethyloxycarbonyl) group protects the amino terminus during peptide synthesis and provides UV absorbance for monitoring purposes. The trifluoromethyl group enhances metabolic stability and alters lipophilicity, which can improve binding affinity to target proteins .

General Effects of Fluorinated Amino Acids

Fluorinated amino acids like Fmoc-3,4,5-F-D-Phe have shown promising biological activities. Studies indicate that they can enhance metabolic stability and resistance to enzymatic degradation. This is particularly advantageous in drug development where increased stability can lead to improved pharmacokinetic profiles .

Inhibition of Amyloid Aggregation

One significant area of research involves the use of fluorinated phenylalanine derivatives in preventing amyloid-beta (Aβ) aggregation, which is critical in Alzheimer's disease pathology. In a study focusing on beta-sheet breaker peptides, it was found that substituting phenylalanine with Fmoc-3,4,5-F-D-Phe effectively reduced Aβ aggregation time, suggesting its potential role in therapeutic applications against neurodegenerative diseases .

| Peptide | Aggregation Time (hours) | Comparison with Control |

|---|---|---|

| iAβ 5 | 3.1 | Control: 4.6 |

| LVF fFD–PEG | 1.5 | Control: 4.6 |

This table illustrates how the incorporation of Fmoc-3,4,5-F-D-Phe into peptide sequences can significantly impact their biological activity by inhibiting harmful aggregations.

Structural Biology Applications

In structural biology, Fmoc-3,4,5-F-D-Phe is used to study protein interactions and stability due to its unique electronic environment resulting from fluorination. The altered steric and electronic properties can influence protein folding and interactions with ligands or receptors .

Case Study 1: Peptide Synthesis for Drug Development

In a recent study involving the synthesis of novel peptide-based drugs, researchers incorporated Fmoc-3,4,5-F-D-Phe into peptide sequences aimed at targeting specific receptors involved in various diseases. The peptides exhibited enhanced binding affinities compared to their non-fluorinated counterparts due to improved lipophilicity and metabolic stability .

Case Study 2: Fluorinated Peptides in Cancer Research

Another investigation explored the application of fluorinated peptides in cancer therapy. The study demonstrated that peptides containing Fmoc-3,4,5-F-D-Phe showed selective binding to cancer cell receptors while minimizing interactions with healthy cells. This selectivity underscores the potential for developing targeted therapies using fluorinated amino acids .

Q & A

Q. What are the key considerations for synthesizing Fmoc-3,4,5-trifluoro-D-phenylalanine using solid-phase peptide synthesis (SPPS)?

Synthesis involves iterative Fmoc deprotection and coupling steps. Critical parameters include:

- Deprotection : Use 30% piperidine in DMF for 20 minutes (twice) to remove Fmoc groups efficiently .

- Coupling : Employ 3 equivalents of Fmoc-amino acid with HBTU/HOBt/DIEA activation in DMF for 30 minutes (repeated to improve yield) .

- Fluorinated residue handling : Fluorine substituents may reduce solubility; optimize solvent systems (e.g., DMF/DMSO mixtures) to prevent aggregation during coupling .

- Resin selection : Preloaded Wang resin (e.g., Fmoc-D-Phe-Wang) ensures compatibility with automated SPPS workflows .

Q. Which analytical techniques are essential for characterizing fluorinated Fmoc-phenylalanine derivatives?

- Purity assessment : Reverse-phase HPLC under basic conditions (0.1% NH₄OH) to minimize aggregation .

- Structural confirmation : High-resolution mass spectrometry (HRMS) for exact mass verification .

- Morphological analysis : Transmission electron microscopy (TEM) to visualize nanofiber formation (e.g., diameter: 30–175 nm depending on fluorine substitution) .

- Crystallinity : X-ray diffraction (XRD) to assess molecular packing patterns .

Q. How do researchers address solubility challenges of heavily fluorinated Fmoc-amino acids?

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) or co-solvents (THF/isopropanol) to enhance solubility during synthesis .

- Temperature control : Heating (90°C) with sonication can dissolve aggregates in aqueous systems .

- Purification : Lyophilization post-HPLC ensures stable storage of purified compounds .

Advanced Research Questions

Q. How does fluorine substitution pattern influence self-assembly kinetics and material properties?

Q. What computational methods predict self-assembly behavior of fluorinated Fmoc-phenylalanine derivatives?

- Molecular dynamics (MD) simulations : Analyze interaction thresholds (e.g., 4.0 Å cutoff for π-stacking and H-bonding) to define cluster compactness .

- Solvent-accessible surface area (SASA) : Quantify aromatic ring exposure to correlate with solvent-switch gelation efficiency .

- Free energy calculations : Compare thermodynamic stability of fibrillar vs. spherical aggregates based on fluorine positioning .

Q. How can experimental conditions (pH, solvent, temperature) modulate hydrogel formation?

- pH switching : Adjust to pKa ~2.95 (carboxylic acid) to trigger gelation via protonation/deprotonation .

- Solvent switching : Rapid gelation occurs with DMSO-to-water transitions, forming ordered fibers; ethanol delays assembly, favoring metastable states .

- Thermal control : Heating (70–90°C) disrupts non-covalent interactions, enabling homogeneous pre-gel solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.